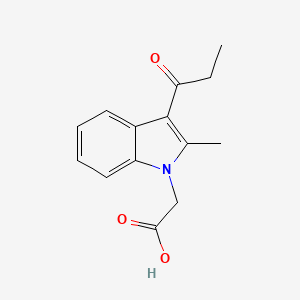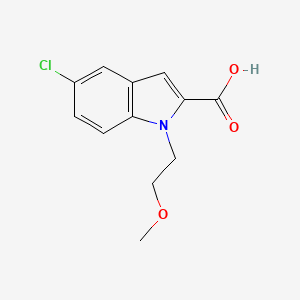
2,2-二甲基-4-苯基-2,5-二氢-1H-咪唑-5-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学反应
- 咪唑衍生物的合成:一项研究描述了 3,4-二取代-6,7-二氢-咪唑并[2,1-b][1,3]噻唑和 3,4-二取代-7,8-二氢-6H-咪唑并[2,1-b][1,3]噻嗪的合成,显示了它们对癌细胞的细胞毒性作用。这项研究重点介绍了合成类似咪唑衍生物的方法及其在药学中的潜在应用 (Meriç、Incesu 和 Hatipoğlu,2008)。
- 两性亲核性:另一项研究探讨了 1,4,5-三取代 2,3-二氢-1H-咪唑-2-硫酮与亲电试剂反应中的亲核行为,提供了对其化学反应性和合成化学中潜在应用的见解 (Mlostoń、Gendek、Linden 和 Heimgartner,2008)。
生物活性与应用
- 抗癌特性:对取代的 1,3,4-噻二唑和咪唑并[2,1-b][1,3,4]噻二唑衍生物的研究表明具有显着的抗菌和抗真菌活性,表明在开发新的抗菌剂方面具有潜在用途 (Chandrakantha、Isloor、Shetty、Fun 和 Hegde,2014)。
- 缓蚀:芳基氨基取代的巯基咪唑衍生物已被研究作为酸性介质中碳钢的缓蚀剂。他们的研究揭示了类似咪唑衍生物在工业应用中的潜力,特别是在保护金属免受腐蚀方面 (Duran、Yurttaş 和 Duran,2021)。
材料科学和其他应用
- 光致变色和磁性材料:一项关于包含咪唑衍生物的双噻吩乙烯-钴(II)配合物的研究突出了它们的缓慢磁弛豫和光致变色行为,表明在材料科学中的应用,特别是在开发新型光学和磁性材料方面 (Cao、Wei、Li 和 Gu,2015)。
作用机制
Mode of Action
Imidazole derivatives are known to interact with various biological targets and exhibit a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化分析
Biochemical Properties
2,2-Dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through binding to the active sites of these enzymes, thereby modulating their activity. Additionally, 2,2-Dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione can form complexes with metal ions, which further influences its biochemical properties .
Cellular Effects
The effects of 2,2-Dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes. Moreover, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, it inhibits the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as persistent activation of stress response pathways and chronic inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can induce toxicity, leading to adverse effects such as liver damage and impaired renal function. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2,2-Dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation and elimination. The compound can also affect the levels of various metabolites, leading to changes in metabolic flux. For instance, it can inhibit glycolysis by targeting key glycolytic enzymes, resulting in reduced glucose utilization and ATP production .
Transport and Distribution
Within cells and tissues, 2,2-Dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its effects on cellular metabolism. The compound’s distribution is influenced by its lipophilicity and ability to form complexes with metal ions .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione is critical for its activity and function. It is predominantly localized in the mitochondria and nucleus, where it interacts with mitochondrial enzymes and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments .
属性
IUPAC Name |
2,2-dimethyl-4-phenyl-1H-imidazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-11(2)12-9(10(14)13-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDYXWDELXIWSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=S)C(=N1)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205415 |
Source


|
| Record name | 2,3-Dihydro-2,2-dimethyl-5-phenyl-4H-imidazole-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4602-37-3 |
Source


|
| Record name | 2,3-Dihydro-2,2-dimethyl-5-phenyl-4H-imidazole-4-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4602-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2,2-dimethyl-5-phenyl-4H-imidazole-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310292.png)
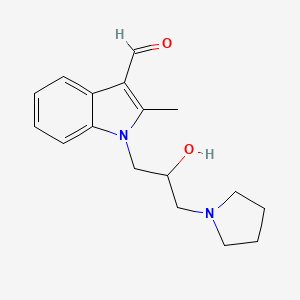

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)


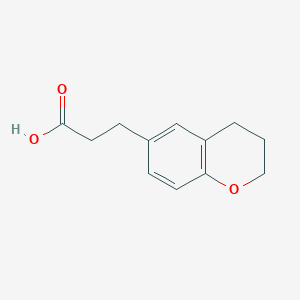
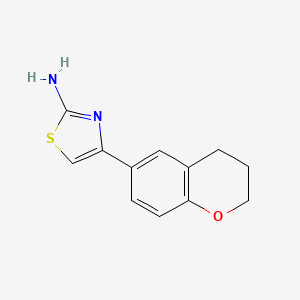


![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)
![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)
